5-(4-Bromophenyl)-7-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
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Overview
Description
5-(4-Bromophenyl)-7-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a tetrazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-7-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoaniline with 3-methoxybenzaldehyde to form an intermediate Schiff base, which is then subjected to cyclization with sodium azide and triethyl orthoformate to yield the desired tetrazolo[1,5-a]pyrimidine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-7-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Corresponding oxidized derivatives.
Reduction: Corresponding reduced derivatives.
Substitution: Compounds with substituted groups replacing the bromine atom.
Scientific Research Applications
5-(4-Bromophenyl)-7-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Explored for its potential use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-7-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
- 4-[(4-Bromophenyl)ethynyl]pyridine
- Ethyl-4-(2-bromophenyl)pyrimidine-5-carboxylate
Uniqueness
5-(4-Bromophenyl)-7-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is unique due to its fused tetrazole-pyrimidine structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H14BrN5O |
---|---|
Molecular Weight |
384.2 g/mol |
IUPAC Name |
5-(4-bromophenyl)-7-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H14BrN5O/c1-24-14-4-2-3-12(9-14)16-10-15(11-5-7-13(18)8-6-11)19-17-20-21-22-23(16)17/h2-10,16H,1H3,(H,19,20,22) |
InChI Key |
CFRMSCLPVQQMIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C=C(NC3=NN=NN23)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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